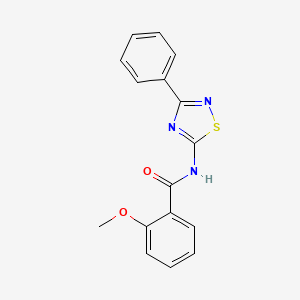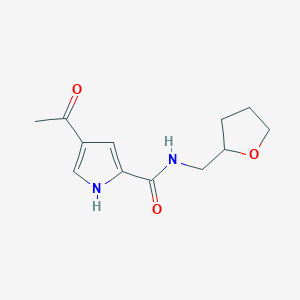![molecular formula C12H8Cl2N6 B2626768 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline CAS No. 672951-56-3](/img/new.no-structure.jpg)
3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline is a complex heterocyclic compound that belongs to the family of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of two triazole rings fused to a quinoxaline core, with chloromethyl groups attached at the 3 and 10 positions.
Mecanismo De Acción
Target of Action
Similar compounds such as [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown inhibitory activities toward c-met/vegfr-2 kinases .
Mode of Action
It’s worth noting that similar compounds have shown to intercalate dna , which suggests that 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have shown to inhibit the growth of cells by inhibiting the expression of c-met and vegfr-2 .
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles .
Result of Action
Similar compounds have shown to exhibit anticancer activities against various cell lines .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the concentration of the compound and the specific characteristics of the target cells .
Métodos De Preparación
The synthesis of 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 3,10-dichloroquinoxaline with sodium azide to form the corresponding azido derivative, followed by cyclization with hydrazine hydrate to yield the triazoloquinoxaline core. The chloromethyl groups are then introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid .
Análisis De Reacciones Químicas
3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols under basic conditions to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form corresponding amines or alcohols.
Cyclization Reactions: The triazole rings can participate in cyclization reactions with other heterocyclic compounds to form more complex structures.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound exhibits significant anticancer, antimicrobial, and antiviral activities. .
Biological Research: It is used as a molecular probe to study the interactions between proteins and nucleic acids, as well as to investigate the mechanisms of enzyme inhibition.
Industrial Applications: The compound is used in the development of new materials with enhanced properties, such as improved thermal stability and resistance to degradation.
Comparación Con Compuestos Similares
3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline is unique due to its specific structural features and biological activities. Similar compounds include:
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds share a similar core structure but differ in the substitution patterns and functional groups attached to the triazole and quinoxaline rings.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a fused thiadiazine ring instead of a quinoxaline ring, leading to different biological activities and applications.
1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring, resulting in distinct chemical properties and reactivity.
Propiedades
Número CAS |
672951-56-3 |
|---|---|
Fórmula molecular |
C12H8Cl2N6 |
Peso molecular |
307.14 |
Nombre IUPAC |
3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene |
InChI |
InChI=1S/C12H8Cl2N6/c13-5-9-15-17-11-12-18-16-10(6-14)20(12)8-4-2-1-3-7(8)19(9)11/h1-4H,5-6H2 |
Clave InChI |
VHSXJSOVADJDNI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3C4=NN=C(N24)CCl)CCl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-fluorosulfonylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2626685.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2626688.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2626689.png)

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2626696.png)


![(2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid](/img/structure/B2626700.png)
![5-[(4-Chlorophenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2626701.png)

![2-(9'-Chloro-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2626704.png)


